11-Methyl[1]benzothieno[3,2-g]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyl1benzothieno[3,2-g]isoquinoline is a heterocyclic compound with the molecular formula C16H11NS It is a member of the isoquinoline family, which are fused ring compounds containing a benzene ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl1benzothieno[3,2-g]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of metal catalysts to facilitate the cyclization process. For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid can yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of 11-Methyl1benzothieno[3,2-g]isoquinoline may involve large-scale synthesis using similar cyclization reactions. The use of environmentally friendly catalysts and solvent systems is often preferred to minimize the production of harmful by-products and to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
11-Methyl1benzothieno[3,2-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Bromination can be achieved using bromine in nitrobenzene.
Major Products
The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted isoquinolines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
11-Methyl1benzothieno[3,2-g]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for their anti-malarial and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 11-Methyl1benzothieno[3,2-g]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A similar compound with a benzene ring fused to a pyridine ring.
Isoquinoline: Another similar compound with a benzene ring fused to a pyridine ring, but with different substitution patterns.
Benzothienoisoquinoline: Compounds with similar structures but different substituents on the rings.
Uniqueness
11-Methyl1benzothieno[3,2-g]isoquinoline is unique due to its specific substitution pattern and the presence of a sulfur atom in the thieno ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
23436-75-1 |
---|---|
Molekularformel |
C16H11NS |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
11-methyl-[1]benzothiolo[3,2-g]isoquinoline |
InChI |
InChI=1S/C16H11NS/c1-10-14-9-17-7-6-11(14)8-13-12-4-2-3-5-15(12)18-16(10)13/h2-9H,1H3 |
InChI-Schlüssel |
WCHKFCJHZPOZPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=NC=CC2=CC3=C1SC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.